molecular formula C22H26N6O5 B446701 [4-(2-FURYLCARBONYL)PIPERAZINO][3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]METHANONE

[4-(2-FURYLCARBONYL)PIPERAZINO][3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]METHANONE

Cat. No.: B446701
M. Wt: 454.5g/mol
InChI Key: MXCTZZAQVVKSEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(2-FURYLCARBONYL)PIPERAZINO][3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]METHANONE is a complex organic compound that features a unique combination of functional groups

Properties

Molecular Formula

C22H26N6O5

Molecular Weight

454.5g/mol

IUPAC Name

furan-2-yl-[4-[3-(3-nitro-1,2,4-triazol-1-yl)adamantane-1-carbonyl]piperazin-1-yl]methanone

InChI

InChI=1S/C22H26N6O5/c29-18(17-2-1-7-33-17)25-3-5-26(6-4-25)19(30)21-9-15-8-16(10-21)12-22(11-15,13-21)27-14-23-20(24-27)28(31)32/h1-2,7,14-16H,3-6,8-13H2

InChI Key

MXCTZZAQVVKSEC-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C34CC5CC(C3)CC(C5)(C4)N6C=NC(=N6)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-FURYLCARBONYL)PIPERAZINO][3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]METHANONE typically involves multiple steps. The process begins with the preparation of the furoyl and adamantyl intermediates, followed by their coupling with piperazine. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[4-(2-FURYLCARBONYL)PIPERAZINO][3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The furoyl group can be hydrogenated to form a more saturated compound.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the furoyl group can produce a carboxylic acid derivative.

Scientific Research Applications

[4-(2-FURYLCARBONYL)PIPERAZINO][3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(2-FURYLCARBONYL)PIPERAZINO][3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-thienyl)-3-(5-(3-(trifluoromethyl)phenyl)-2-furyl)-2-propen-1-one
  • 1-(2-furyl)-3-(5-phenyl-2-furyl)-2-propen-1-one
  • 1-furfuryl-3-(1-naphthyl)-2-thiourea

Uniqueness

[4-(2-FURYLCARBONYL)PIPERAZINO][3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL]METHANONE is unique due to its combination of a furoyl group, a nitro-triazole moiety, and an adamantyl core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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